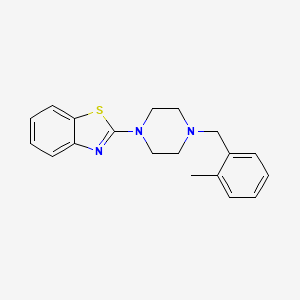

2-(4-(2-Methylbenzyl)piperazino)-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(2-Methylbenzyl)piperazino)-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperazine ring substituted with a 2-methylbenzyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Methylbenzyl)piperazino)-1,3-benzothiazole typically involves the cyclization of 2-aminothiophenol with a suitable piperazine derivative. One common method includes the reaction of 2-aminothiophenol with 1-(2-methylbenzyl)piperazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity while minimizing human error and exposure to hazardous chemicals.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-(2-Methylbenzyl)piperazino)-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogenated derivatives can be synthesized using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products Formed

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated benzothiazole derivatives.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a benzothiazole core, which is known for its diverse pharmacological properties. The incorporation of a piperazine moiety enhances its binding affinity and solubility, making it a promising candidate for drug development.

| Structural Feature | Description |

|---|---|

| Benzothiazole Core | Essential for biological activity |

| Piperazine Moiety | Enhances structural stability and binding affinity |

| Methylbenzyl Group | Influences pharmacokinetics and biological interactions |

Biological Activities

Research indicates that compounds with a benzothiazole structure exhibit a range of biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of benzothiazole can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is particularly effective against multidrug-resistant cancer cell lines.

- Antimicrobial Properties : Similar compounds have demonstrated significant antibacterial and antifungal activities. The mode of action typically involves disrupting essential biochemical pathways in pathogens.

- Neuroprotective Effects : Some derivatives have been investigated for their potential in treating neurodegenerative diseases by inhibiting monoamine oxidase and cholinesterase activities .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a compound structurally similar to 2-(4-(2-Methylbenzyl)piperazino)-1,3-benzothiazole. The results showed a tumor growth inhibition rate of approximately 30% in prostate cancer xenograft models after 21 days of treatment at a dose of 15 mg/kg. This highlights the compound's ability to overcome P-glycoprotein-mediated drug resistance, which is a significant challenge in cancer therapy.

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of the benzothiazole structure were tested against various bacterial strains. The compounds exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests their potential use as therapeutic agents against resistant bacterial infections.

Summary of Key Findings

| Study Type | Findings |

|---|---|

| In Vitro | Potent inhibition of tubulin polymerization; effective against MDR cancer cell lines |

| In Vivo | Significant tumor reduction in xenograft models; minimal neurotoxicity observed |

| Antimicrobial | Effective against various bacterial strains with low MIC values |

Mecanismo De Acción

The mechanism of action of 2-(4-(2-Methylbenzyl)piperazino)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-(2-Methylbenzyl)piperazine-1-yl)ethanamine

- 4-(2-Methylbenzyl)piperazine

- 2-(4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

2-(4-(2-Methylbenzyl)piperazino)-1,3-benzothiazole is unique due to its benzothiazole core, which imparts distinct electronic and steric properties

Actividad Biológica

The compound 2-(4-(2-Methylbenzyl)piperazino)-1,3-benzothiazole is a derivative of benzothiazole that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article presents a detailed overview of its biological activity based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a benzothiazole core linked to a piperazine moiety through a 2-methylbenzyl group. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Neuropharmacological Effects

Research indicates that compounds containing benzothiazole and piperazine scaffolds can exhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitory activities, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The inhibition of these enzymes can lead to increased levels of neurotransmitters in the brain, potentially improving cognitive function. For instance, related compounds have shown significant activity against AChE with IC50 values as low as 23.4 nM .

Anticancer Potential

Benzothiazole derivatives, including those with piperazine groups, have been extensively studied for their anticancer properties. The compound may exhibit cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that similar benzothiazole-piperazine hybrids possess moderate to potent antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter breakdown and metabolism, leading to enhanced synaptic transmission.

- Cytotoxicity : The compound's structure allows it to induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of p53 pathways .

In Vitro Studies

A series of in vitro studies have assessed the biological activity of benzothiazole derivatives. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Related Benzothiazole Derivative | HCT116 | 15.63 | Caspase activation |

These studies suggest that modifications in the chemical structure significantly affect potency and selectivity against various cancer types .

Case Studies

In one notable case study, a related benzothiazole derivative demonstrated significant neuroprotective effects in animal models of ischemia-reperfusion injury, indicating potential applications in neurodegenerative conditions . Furthermore, compounds with similar scaffolds have shown promise in enhancing pain thresholds in models of myotonia, suggesting analgesic properties .

Propiedades

IUPAC Name |

2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3S/c1-15-6-2-3-7-16(15)14-21-10-12-22(13-11-21)19-20-17-8-4-5-9-18(17)23-19/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFMIQPQTVSISB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCN(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.